molecular formula C8H13NO2 B3105511 8-Azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1536225-85-0

8-Azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B3105511
CAS RN: 1536225-85-0
M. Wt: 155.19 g/mol
InChI Key: VVZNPWRETVLXPA-UHFFFAOYSA-N
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Description

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It has been the subject of research directed towards the preparation of this basic structure in a stereoselective manner .


Synthesis Analysis

The synthesis of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid is complex and unique. It is characterized by a bicyclic structure, which is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid are complex and require precise control. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved . This involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Asymmetric 1,3-Dipolar Cycloadditions

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system has been reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Raw Material in Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis . It is used in the agrochemical, pharmaceutical, and dyestuff field .

Medical Use in Hydrolysis of Cocaine

A computationally redesigned butyrylcholinesterase mutation may substantially accelerate the hydrolysis of cocaine and thus may have medical use .

Dopamine Agonist

The compound has been found to act as a dopamine agonist , which means it can activate dopamine receptors in the absence of that receptor’s physiological ligand, the neurotransmitter dopamine .

Safety and Hazards

While specific safety and hazards information for 8-Azabicyclo[3.2.1]octane-3-carboxylic acid was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNPWRETVLXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 3
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 4
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 5
8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 6
8-Azabicyclo[3.2.1]octane-3-carboxylic acid

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